Cas no 142905-24-6 (Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI))

Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI) structure
142905-24-6 structure
Produktname:Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI)
CAS-Nr.:142905-24-6
MF:C22H31NO5
MW:389.486080942818
CID:218464

Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one,8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-,(2S,7aS,8S,8aR,11S,11aR)- (9CI)
    • Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one,8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4
    • (+)-Tuberostemonol
    • Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one,8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-(tetrahydro-4-methyl-5-oxo-2-furanyl)-,[2S-[2a(2R*,4R*),7aa,8a,8aa,11a,11aa]]-
    • Stenine,12,13-didehydro-8-hydroxy-2-(tetrahydro-4-methyl-5-oxo-2-furanyl)-, [2b(2S,4S)]-
    • Tuberostemonol
    • Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI)
    • Inchi: 1S/C22H31NO5/c1-4-14-18-17(12(3)21(25)28-18)13-10-15(16-9-11(2)20(24)27-16)23-8-6-5-7-22(14,26)19(13)23/h11-12,14-18,26H,4-10H2,1-3H3/t11-,12-,14-,15-,16-,17+,18-,22-/m0/s1
    • InChI-Schlüssel: FXLCCDTUQJLMJF-NHCUBNPASA-N
    • Lächelt: N12[C@H]([C@@H]3C[C@H](C)C(=O)O3)CC3=C1[C@@](O)([C@@H](CC)[C@]1([H])OC(=O)[C@@H](C)[C@]31[H])CCCC2

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 28
  • XLogP3: 1.946

Furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one, 8-ethyl-1,4,5,6,7,7a,8,8a,11,11a-decahydro-7a-hydroxy-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-, (2S,7aS,8S,8aR,11S,11aR)- (9CI) Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.